(3S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid
Overview
Description
(3S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a thiophene ring attached to the pyrrolidine core, along with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxylic acid group. The stereochemistry of the compound is defined by the (3S,4S) configuration, which is crucial for its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene-2-carboxaldehyde and (S)-proline.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting thiophene-2-carboxaldehyde with (S)-proline in the presence of a suitable catalyst.
Protection of Nitrogen Atom: The nitrogen atom of the pyrrolidine ring is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected intermediate.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation or hydrolysis reactions, depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction processes.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxylic acid group can produce the corresponding alcohol or aldehyde.
Scientific Research Applications
Chemistry
In chemistry, (3S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology
The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. Its structural features allow it to serve as a ligand in biochemical assays and drug discovery research.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in chemical synthesis is crucial for the manufacture of various active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of (3S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups enable it to bind to these targets, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Similar structure but with a phenyl group instead of a thiophene ring.
(3S,4S)-1-(tert-Butoxycarbonyl)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.
(3S,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of (3S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid lies in its thiophene ring, which imparts distinct electronic and steric properties compared to other aromatic rings. This influences its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-thiophen-2-ylpyrrolidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-7-9(10(8-15)12(16)17)11-5-4-6-20-11/h4-6,9-10H,7-8H2,1-3H3,(H,16,17)/t9-,10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPYESYABXQNBZ-NXEZZACHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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